molecular formula C6H6Br2N4 B5855747 4,8-dibromo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene

4,8-dibromo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene

Cat. No.: B5855747
M. Wt: 293.95 g/mol
InChI Key: OJHVQELKQJBPSN-UHFFFAOYSA-N
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Description

4,8-dibromo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[330]octa-1(8),3,6-triene is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

4,8-dibromo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N4/c1-3-5(7)11-10-4(2)6(8)12(11)9-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHVQELKQJBPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2N=C(C(=[N+]2[N-]1)Br)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dibromo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene typically involves multiple steps, starting with the preparation of the core bicyclic structure. The introduction of bromine atoms is usually achieved through bromination reactions, which require specific conditions such as the presence of a brominating agent (e.g., bromine or N-bromosuccinimide) and a suitable solvent (e.g., dichloromethane). The reaction is often carried out under controlled temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is crucial for consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4,8-dibromo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,8-dibromo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-dibromo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene involves its interaction with molecular targets through its bromine and nitrogen atoms. These interactions can lead to the formation of covalent bonds or the disruption of existing molecular structures, resulting in various biochemical effects. The compound’s ability to undergo oxidation, reduction, and substitution reactions also plays a role in its mechanism of action, as these reactions can modify its chemical properties and enhance its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-dibromo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene is unique due to its specific arrangement of bromine and nitrogen atoms within the bicyclic structure. This unique configuration imparts distinct chemical properties, making it valuable for specialized applications in various scientific fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-dibromo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene
Reactant of Route 2
Reactant of Route 2
4,8-dibromo-3,7-dimethyl-5,6-diaza-1-azonia-2-azanidabicyclo[3.3.0]octa-1(8),3,6-triene

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